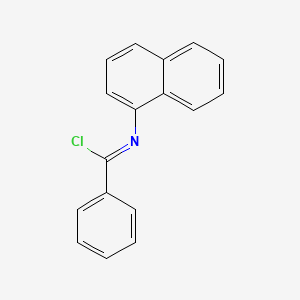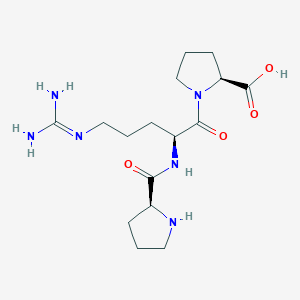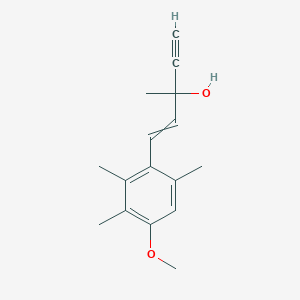
1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL is an organic compound characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and a combination of double and triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL typically involves multi-step organic reactions. One common approach is the alkylation of a precursor compound, followed by a series of reactions to introduce the methoxy group and the multiple methyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Safety measures are also crucial due to the reactive nature of some intermediates involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert double or triple bonds into single bonds, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane.
Applications De Recherche Scientifique
1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential biological activity, including its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
- 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
- 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-1,4-pentadien-3-ol
Comparison: Compared to similar compounds, 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL stands out due to its unique combination of functional groups and bonds. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
54756-70-6 |
|---|---|
Formule moléculaire |
C16H20O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
1-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C16H20O2/c1-7-16(5,17)9-8-14-11(2)10-15(18-6)13(4)12(14)3/h1,8-10,17H,2-6H3 |
Clé InChI |
LWTUOVCJGLKIJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C=CC(C)(C#C)O)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)
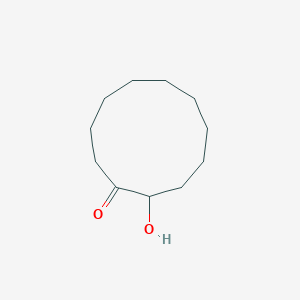
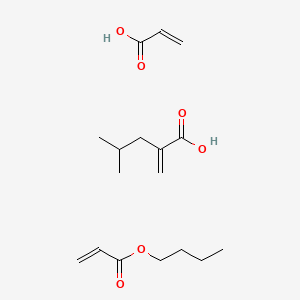
![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)
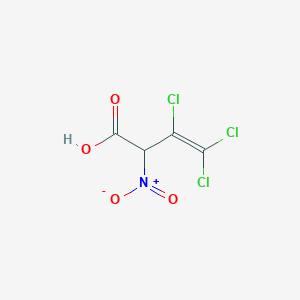
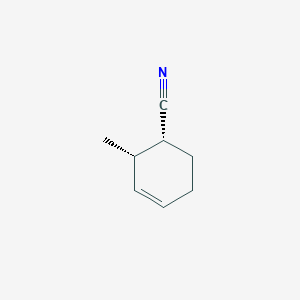
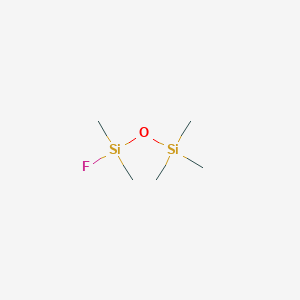
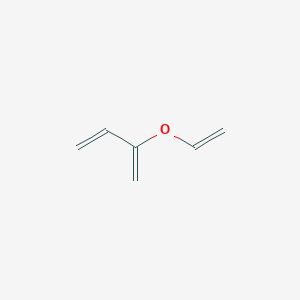
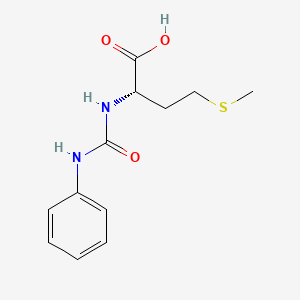
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)
